molecular formula C21H22Cl2N2O2 B5030984 Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride

Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride

Cat. No.: B5030984
M. Wt: 405.3 g/mol
InChI Key: DGDGDVXSKFXIFT-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride typically involves the condensation of 7-chloro-8-methylquinoline-3-carboxylic acid with 2-phenylethylamine, followed by esterification with ethanol. The reaction is usually carried out under reflux conditions with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in cell death or the suppression of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study .

Properties

IUPAC Name

ethyl 7-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2.ClH/c1-3-26-21(25)17-13-24-19-14(2)18(22)10-9-16(19)20(17)23-12-11-15-7-5-4-6-8-15;/h4-10,13H,3,11-12H2,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDGDVXSKFXIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCC3=CC=CC=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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